(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
Description
(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a heterocyclic compound featuring a 6-methyl-3,4-dihydroquinoline scaffold fused with a pyrazinyl-substituted thiazole moiety via a methanone bridge. This structure combines aromatic and partially saturated rings, which may enhance its pharmacokinetic properties, such as solubility and bioavailability. While its exact biological activity remains underexplored in the provided literature, structurally related compounds demonstrate diverse pharmacological activities, including antimicrobial, antioxidant, and kinase-inhibitory effects .
Properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-12-4-5-16-13(9-12)3-2-8-22(16)18(23)15-11-24-17(21-15)14-10-19-6-7-20-14/h4-7,9-11H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGQRPACDOLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various biological targets due to their heterocyclic structure
Biochemical Pathways
Given the broad biological activities of pyrrolopyrazine derivatives, it is likely that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, fungal growth, tumor growth, and kinase activity.
Pharmacokinetics
It is known that the log p values of similar compounds can influence their bacterial cell wall impermeability, which could affect their antitubercular activity.
Result of Action
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, exposure to environmental toxicants can alter the methylation level of m6A and the expression of the m6A-binding protein, thus promoting the occurrence and development of cancers through diverse mechanisms
Biological Activity
The compound (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone , identified by its CAS number 1234894-03-1, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.4 g/mol. The structure integrates a dihydroquinoline moiety with a pyrazine-thiazole hybrid, which is significant for its pharmacological properties. Understanding the structure is crucial for elucidating its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄OS |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1234894-03-1 |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, particularly in the realm of antidiabetic and anticancer effects. It has been evaluated for its agonistic activity on the TGR5 receptor , which plays a pivotal role in glucose metabolism and energy homeostasis.
TGR5 Agonist Activity
A study highlighted that derivatives of this compound showed significant agonistic activity against the human TGR5 receptor (hTGR5). Compounds with modifications in their heterocyclic structures demonstrated varying degrees of efficacy:
- The lead compound exhibited an EC50 value of 1.44 nM , indicating potent activity.
- Other derivatives were less effective, suggesting that specific structural features are critical for maintaining activity.
Table 2: TGR5 Agonistic Activity of Derivatives
| Compound ID | EC50 (nM) | Notes |
|---|---|---|
| Lead Compound | 1.44 | High potency |
| Compound A | 442 | Moderate potency |
| Compound B | 1500 | Low potency |
The mechanism by which this compound exerts its biological effects involves the modulation of the TGR5 receptor, leading to increased secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin sensitivity and promotes glucose-dependent insulin secretion.
Study on Antidiabetic Effects
In a recent study involving C57BL/6 mice, administration of the compound at a dosage of 50 mg/kg resulted in significant increases in GLP-1 levels compared to control groups. This suggests potential applications in diabetes management.
Cancer Cell Line Studies
In vitro studies using various cancer cell lines have shown that compounds similar to this compound can induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole or pyrazine rings can significantly alter biological activity. For instance:
- Substituents on the thiazole ring enhance TGR5 agonistic activity.
- Alterations in the dihydroquinoline structure affect both potency and selectivity towards target receptors.
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Thiazole Substituents | Increased TGR5 activity |
| Dihydroquinoline Variants | Variable effects on potency |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound’s uniqueness lies in its hybrid structure, merging a 6-methyl-dihydroquinoline core with a pyrazinyl-thiazole group. Below is a comparative analysis with analogous molecules:
Key Observations :
- The 6-methyl-dihydroquinoline moiety is uncommon in existing databases, suggesting novelty .
- Pyrazinyl-thiazole appendages are less prevalent compared to pyridine or morpholine substituents in related compounds .
Pharmacological Activity Comparison
Key Findings :
- Antioxidant activity, common in quinazolinones, is less likely here due to the absence of free NH/SH groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
